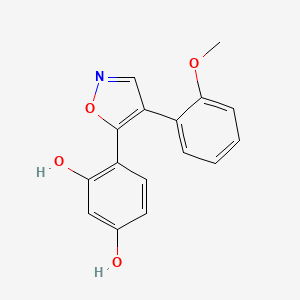
4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol, also known as MIBD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIBD is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts, which has been shown to possess a wide range of health benefits. MIBD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Applications De Recherche Scientifique
Molecular Aggregation Studies
Matwijczuk et al. (2016) explored the spectroscopic properties of certain compounds similar to 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol in organic solvents. They found that fluorescence lifetimes and circular dichroism spectra varied with compound concentration, indicating aggregation effects influenced by molecular structure. This study is significant for understanding the molecular aggregation behavior of similar compounds in various solvents (Matwijczuk et al., 2016).
Synthesis and Structural Analysis
Long et al. (2019) synthesized an isoxazole derivative structurally similar to the compound . They characterized it using spectroscopy and X-ray diffraction, offering insights into the structural properties of such molecules (Long et al., 2019).
Antioxidant Activity Research
Lavanya et al. (2014) investigated the antioxidant activity of compounds related to 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol. They discovered that certain compounds exhibited significant radical scavenging activity, highlighting the potential of these molecules in antioxidant applications (Lavanya et al., 2014).
Studies in Liposome Systems
Kluczyk et al. (2016) investigated the molecular organization of compounds from the 1,3,4-thiadiazole group (related to the compound of interest) in liposome systems. They found that molecular aggregation effects were influenced by the alkyl substituent structure, providing insights relevant to biological systems (Kluczyk et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 4-(4-(2-Methoxyphenyl)isoxazol-5-yl)benzene-1,3-diol is the Pyruvate dehydrogenase [lipoamide] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that converts carbohydrates into energy.
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity and thus the functioning of the pyruvate dehydrogenase complex .
Biochemical Pathways
The compound’s interaction with the pyruvate dehydrogenase complex affects the metabolic pathway that converts carbohydrates into energy. This can have downstream effects on energy production and utilization within the cell .
Propriétés
IUPAC Name |
4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFETQTNBBJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

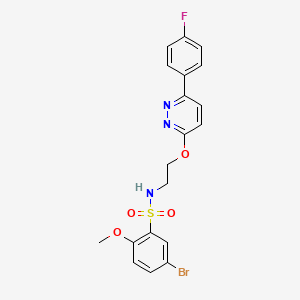
![3-[2,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2834819.png)
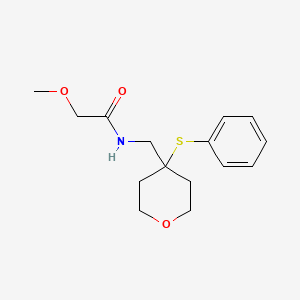



![N-(Cyanomethyl)-2-[4-(2,6-dichlorophenyl)piperidin-1-yl]acetamide](/img/structure/B2834828.png)

![N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2834830.png)
carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)

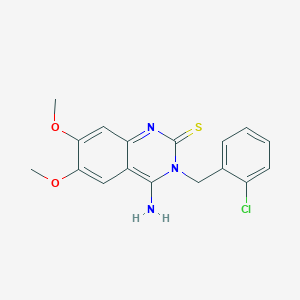
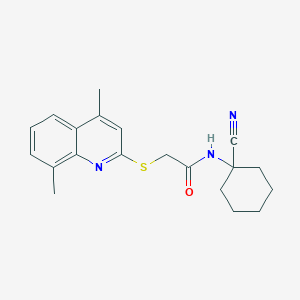
![5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2834840.png)